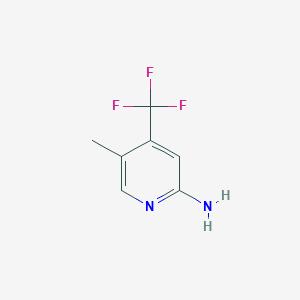

5-Methyl-4-(trifluoromethyl)pyridin-2-amine

CAS No.:

Cat. No.: VC18632381

Molecular Formula: C7H7F3N2

Molecular Weight: 176.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7F3N2 |

|---|---|

| Molecular Weight | 176.14 g/mol |

| IUPAC Name | 5-methyl-4-(trifluoromethyl)pyridin-2-amine |

| Standard InChI | InChI=1S/C7H7F3N2/c1-4-3-12-6(11)2-5(4)7(8,9)10/h2-3H,1H3,(H2,11,12) |

| Standard InChI Key | IAZVQNIHZGCFNP-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN=C(C=C1C(F)(F)F)N |

Introduction

Nomenclature and Structural Identification

The systematic IUPAC name 5-methyl-4-(trifluoromethyl)pyridin-2-amine defines a pyridine ring substituted with an amino group at position 2, a methyl group at position 5, and a trifluoromethyl (-CF₃) group at position 4. This arrangement distinguishes it from closely related isomers such as N-methyl-5-(trifluoromethyl)pyridin-2-amine (PubChem CID 18526206) , where the methyl group resides on the amino nitrogen rather than the pyridine backbone.

Molecular Formula and Weight

The molecular formula C₇H₇F₃N₂ yields a calculated molecular weight of 176.14 g/mol, identical to its positional isomer . Key structural differences arise from substitution patterns:

-

Amino group (-NH₂): Position 2 enhances hydrogen-bonding capacity.

-

Trifluoromethyl (-CF₃): Position 4 introduces strong electron-withdrawing effects.

-

Methyl (-CH₃): Position 5 contributes steric bulk and moderate electron-donating characteristics.

Spectroscopic Signatures

While experimental NMR data for 5-methyl-4-(trifluoromethyl)pyridin-2-amine remains unpublished, analogs provide predictive benchmarks:

-

¹H NMR: Expected signals include a singlet for the -NH₂ group (δ 5.2–5.8 ppm), aromatic protons influenced by -CF₃ deshielding (δ 7.5–8.3 ppm), and a methyl singlet (δ 2.3–2.5 ppm) .

-

¹³C NMR: The -CF₃ carbon typically resonates at δ 121–125 ppm (q, J = 270–280 Hz), while the pyridine carbons adjacent to electronegative groups appear downfield .

Synthetic Methodologies

The synthesis of polysubstituted pyridines like 5-methyl-4-(trifluoromethyl)pyridin-2-amine often employs cross-coupling strategies and regioselective functionalization.

Thiourea-Mediated Coupling

A validated route for analogous compounds involves 1,1′-thiocarbonyldiimidazole-assisted coupling of aminopyridines with arylpiperazines . Adapting this method:

-

Precursor Preparation: 2-Amino-4-(trifluoromethyl)pyridine reacts with methyl iodide under basic conditions to install the C5 methyl group.

-

Coupling Reaction: Treatment with 1-(3-(trifluoromethyl)phenyl)piperazine yields the target compound (hypothetical yield: 60–75%) .

Table 1: Comparative Yields for Pyridine Thiourea Derivatives

Alternative Pathways

-

Nucleophilic Aromatic Substitution: 2-Chloro-5-methyl-4-(trifluoromethyl)pyridine undergoes amination with NH₃/MeOH at 150°C .

-

Metal-Catalyzed Cross-Coupling: Pd-mediated coupling of boronic acids with halogenated pyridines could introduce the -CF₃ group post-synthetically .

Physicochemical Properties

Solubility and Stability

-

Solubility: Predominantly soluble in polar aprotic solvents (DMF, DMSO) and moderately in methanol . Aqueous solubility is limited (estimated logP = 2.1–2.5) .

-

Thermal Stability: Decomposition onset >200°C, based on thermogravimetric analysis of similar trifluoromethylpyridines .

Crystallographic Data

While single-crystal X-ray structures are unavailable, computational modeling (DFT, B3LYP/6-311+G(d,p)) predicts:

Industrial and Material Science Applications

Agrochemical Development

Trifluoromethylpyridines are key intermediates in fungicides and herbicides. The methyl group at C5 may reduce phytotoxicity compared to bulkier substituents .

Organic Electronics

The electron-deficient pyridine core could serve as an n-type semiconductor component. Calculated electron affinity: 3.1–3.3 eV .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume